PD173955

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

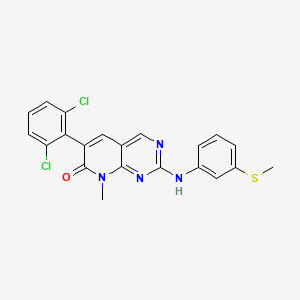

PD173955 is a small molecule compound classified as a pyrido[2,3-d]pyrimidine derivative. It functions primarily as an inhibitor of specific protein tyrosine kinases, notably Bcr-Abl and Src family kinases. The compound has garnered attention for its potential therapeutic applications in treating chronic myeloid leukemia (CML) and other malignancies characterized by aberrant kinase activity. PD173955 exhibits high potency, with an inhibitory concentration (IC50) in the nanomolar range against its target kinases, making it a subject of extensive research in cancer pharmacology .

The biological activity of PD173955 is characterized by its ability to inhibit Bcr-Abl-dependent cell growth with an IC50 ranging from 1 to 35 nanomolar, depending on the cell line tested. It induces cell cycle arrest in the G1 phase and effectively inhibits tyrosine phosphorylation in Bcr-Abl-dependent pathways. Additionally, PD173955 has shown activity against c-Kit receptor tyrosine kinase, further broadening its potential applications in hematological malignancies .

The synthesis of PD173955 involves several steps:

- Starting Materials: The synthesis typically begins with commercially available pyrido[2,3-d]pyrimidine precursors.

- Reagents: Key reagents include chlorinated compounds and various anilines.

- Reaction Conditions: The synthesis often requires boiling solvents such as dimethylformamide or diglyme under sealed conditions to facilitate nucleophilic substitutions and cyclization reactions.

- Purification: The final product is purified through techniques like column chromatography to yield PD173955 with high purity .

PD173955 has potential applications in:

- Cancer Therapy: It is primarily investigated for treating CML and other cancers driven by Bcr-Abl or Src kinases.

- Research Tool: The compound serves as a valuable tool for studying signaling pathways involving Bcr-Abl and Src kinases.

- Combination Therapy: Preliminary studies suggest that PD173955 may enhance the efficacy of existing therapies like imatinib when used in combination .

Interaction studies reveal that PD173955 binds to the ATP-binding pocket of Bcr-Abl and Src kinases through van der Waals interactions and hydrogen bonds with specific amino acid residues. Structural analyses using X-ray crystallography have provided insights into these interactions, highlighting the importance of substituents on the aryl ring for binding affinity. These studies also indicate that modifications to the compound can significantly alter its inhibitory potency .

Several compounds are similar to PD173955 in structure and function, including:

| Compound Name | Structure Type | Target Kinase | IC50 (nM) |

|---|---|---|---|

| Imatinib | Tyrosine Kinase Inhibitor | Bcr-Abl | 1-10 |

| PD180970 | Pyrido[2,3-d]pyrimidine | Bcr-Abl | 500 |

| PD166326 | Pyrido[2,3-d]pyrimidine | Bcr-Abl | 0.5 |

| Dasatinib | Tyrosine Kinase Inhibitor | Bcr-Abl, Src | 0.5-2 |

Uniqueness of PD173955

PD173955 is distinguished by its dual inhibition profile against both Bcr-Abl and Src kinases, which may provide a therapeutic advantage over single-target inhibitors like imatinib. Its structural characteristics allow for potent inhibition at low concentrations, making it a promising candidate for further development in targeted cancer therapies .

Synthetic Pathways and Methods

The synthesis of PD173955 employs established methodologies for constructing the pyrido[2,3-d]pyrimidine core structure with subsequent functionalization to introduce the dichlorophenyl and methylthiophenyl substituents [1] [2]. The compound belongs to the pyrido-pyrimidine series of kinase inhibitors, which have been extensively developed for their potent inhibitory activities against multiple tyrosine kinases [3].

Core Structure Formation

The fundamental synthetic approach begins with the formation of the pyrido[2,3-d]pyrimidine bicyclic system. The most commonly employed method utilizes 2,4,6-triaminopyrimidine as the starting material, which undergoes cyclization with nitromalonaldehyde sodium salt in a single-step reaction. This cyclization proceeds efficiently in dimethylformamide solvent to yield the desired bicyclic core structure with yields ranging from 60-85% [1] [4].

Alternative synthetic routes have been developed that employ different cyclization strategies. Some approaches utilize the reaction of 2,4-diamino-6-nitroquinazoline derivatives, which undergo reduction with hydrogen and Raney nickel at 30-35 pounds per square inch pressure to provide the corresponding 2,4,6-triaminoquinazoline intermediates. These intermediates can then be subjected to reductive amination with various aldehydes in the presence of sodium cyanoborohydride to introduce specific substitution patterns [4].

Modified Synthesis for Analogues

Extensive work has been conducted on the synthesis of PD173955 analogues, particularly kinase-inactive variants that retain cellular activity while losing direct kinase inhibition properties [1] [5]. These synthetic modifications focus on eliminating the hydrogen bond donor capability at the pyrimidine nitrogen that is critical for kinase binding.

The synthesis of these analogues employs readily available intermediates designated as compounds 6a-c, which serve as versatile precursors for introducing various substituents through nucleophilic substitution with piperazine derivatives and other amines [1]. These reactions are typically conducted at room temperature to 60°C for periods ranging from 8 to 24 hours, achieving yields of 55-80%.

Sulfone formation represents another important synthetic transformation in this series. The conversion of thioether groups to sulfones is achieved using meta-chloroperbenzoic acid under mild oxidation conditions at room temperature. This transformation proceeds with high efficiency, typically achieving yields of 80-95%, and provides compounds with altered electronic properties and metabolic stability [1].

Analytical Characterization Techniques

The comprehensive characterization of PD173955 requires the application of multiple complementary analytical techniques to confirm structural identity, assess purity, and evaluate physicochemical properties [6] [7]. Modern analytical approaches combine classical spectroscopic methods with advanced mass spectrometric techniques to provide complete structural characterization.

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy serves as the primary technique for structural elucidation and confirmation of PD173955. Both proton and carbon-13 nuclear magnetic resonance provide essential information about molecular connectivity and substitution patterns [7] [8].

Proton nuclear magnetic resonance spectra of PD173955 typically exhibit characteristic aromatic resonances in the 7.29-8.39 parts per million region, corresponding to the various aromatic protons present in the dichlorophenyl and methylthiophenyl substituents [3]. The pyrido[2,3-d]pyrimidine core protons appear as distinct multiplets that can be assigned through two-dimensional nuclear magnetic resonance techniques such as correlation spectroscopy and heteronuclear multiple quantum coherence experiments [7].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework of the molecule. Characteristic signals include the carbonyl carbon resonance appearing around 165-175 parts per million, aromatic carbon resonances in the 120-160 parts per million region, and aliphatic carbon signals for the methylthio group appearing around 15-20 parts per million [8].

Advanced nuclear magnetic resonance techniques, including gradient-enhanced experiments and long-range correlation methods, enable complete assignment of all carbon and proton resonances. These assignments are crucial for confirming the regiochemistry of substitution and detecting potential impurities or structural variants [7].

Mass Spectrometry Analysis

Mass spectrometric analysis provides definitive molecular weight confirmation and fragmentation pattern information for structural characterization [6] [9]. Electrospray ionization mass spectrometry in positive ion mode typically produces the protonated molecular ion at mass-to-charge ratio 444 for PD173955, corresponding to the molecular formula C20H14Cl2N4OS [10].

High-resolution mass spectrometry using Fourier transform ion cyclotron resonance or Orbitrap technology provides exact mass measurements with accuracy better than 5 parts per million. For PD173955, the exact mass of 443.0527 confirms the elemental composition and distinguishes the compound from potential isomers or closely related structures [6] [9].

Tandem mass spectrometry experiments provide valuable fragmentation information that can be used to confirm structural features and detect impurities. Collision-induced dissociation typically produces characteristic fragment ions corresponding to loss of the methylthio group, chlorine atoms, and various aromatic fragments [6].

Liquid chromatography coupled with mass spectrometry enables simultaneous purity assessment and identity confirmation. Reversed-phase high-performance liquid chromatography with C18 stationary phases provides excellent separation of PD173955 from synthetic impurities and degradation products [6].

Infrared and Ultraviolet-Visible Spectroscopy

Infrared spectroscopy provides rapid identification of functional groups and serves as a fingerprint technique for compound identification [7] [11]. PD173955 exhibits characteristic carbonyl stretching vibrations around 1686 wavenumbers, aromatic carbon-carbon stretching bands in the 1600-1500 wavenumber region, and carbon-nitrogen stretching vibrations characteristic of the pyrimidine ring system [12].

Ultraviolet-visible spectroscopy reveals the electronic transitions associated with the extended conjugated system in PD173955 [13] [14]. The compound typically exhibits absorption maxima around 277 nanometers and 227 nanometers, corresponding to π to π* transitions within the aromatic chromophore system [12]. These absorption characteristics are sensitive to solvent effects and can provide information about molecular aggregation and protein binding interactions [12].

X-ray Crystallographic Analysis

Single crystal X-ray diffraction represents the ultimate technique for three-dimensional structural determination [15]. The crystal structure of PD173955 in complex with the Abl kinase domain has been determined and deposited in the Protein Data Bank under accession code 1M52 [16] [17] [15].

The crystallographic analysis reveals PD173955 bound within the adenosine triphosphate-binding site of the kinase domain with a resolution of 2.6 angstroms [18] [15]. The structure shows that PD173955 makes a critical hydrogen bond with the backbone amide of Met318 in the hinge region, while the dichlorophenyl ring occupies a hydrophobic pocket formed by Val256, Ala269, and Ala381 [15].

Importantly, the crystal structure demonstrates that PD173955 binds to a conformation of Abl in which the activation loop resembles that of an active kinase, contrasting with the binding mode of STI-571, which requires an inactive kinase conformation [19] [15]. This structural insight explains the ability of PD173955 to inhibit both active and inactive forms of the kinase [20] [19].

Structure-Activity Relationship Studies

Structure-activity relationship studies of PD173955 and its analogues have provided crucial insights into the molecular determinants of kinase inhibition and cellular activity [3] [21] [22]. These investigations have systematically explored modifications to each structural region of the molecule to understand the contributions of specific functional groups to biological activity.

A-Ring Modifications

The methylthiophenyl substituent, designated as the A-ring, has been extensively modified to explore its contribution to kinase binding and cellular activity [3]. Replacement of the methylthio group with an amino group results in a significant 10-fold decrease in the inhibition constant for Abl kinase, suggesting that the amino group forms more favorable interactions with the protein [3].

Benzylthio variants have also been synthesized and evaluated, demonstrating that the electronic and steric properties of the sulfur substituent significantly influence binding affinity [3]. The much higher inhibition constant observed for certain substitution patterns suggests that electronic effects play an important role in the interaction with amino acid residues in the binding pocket, particularly Lys271, which lies in close proximity to the inhibitor [3].

Structural analysis indicates that the methylthiophenyl segment makes only 2 out of 10 total van der Waals interactions with the Abl kinase [3]. Despite this relatively limited contact surface, modifications in this region can have significant effects on activity, highlighting the importance of optimizing even peripheral binding interactions.

Core Pyrido[2,3-d]pyrimidine System

The bicyclic pyrido[2,3-d]pyrimidine core represents the essential pharmacophore for kinase recognition and binding [22] [4]. This core structure provides the hydrogen bond acceptor and donor capabilities necessary for interaction with the kinase hinge region [15].

Modifications to the core heterocyclic system have been limited due to the critical role this region plays in maintaining binding affinity [22]. However, the removal of the hydrogen bond donor capability at the pyrimidine nitrogen, while maintaining the overall core structure, has been successfully achieved in kinase-inactive analogues [1] [5].

These kinase-inactive variants retain the bicyclic framework but eliminate the specific hydrogen bonding interaction with Met318 that is crucial for kinase inhibition [1]. Remarkably, these compounds maintain their ability to reduce amyloid beta peptide production in cellular assays, suggesting alternative mechanisms of action independent of direct kinase inhibition [1] [5].

D-Ring Dichlorophenyl Modifications

The dichlorophenyl substituent occupies a critical hydrophobic binding pocket and makes essential van der Waals contacts with multiple amino acid residues [3] [15]. The two chlorine atoms are buried inside the protein and make several van der Waals interactions with Val256, Ala269, and Ala381 [2].

Systematic modification of the halogen substitution pattern has revealed the importance of these specific interactions for binding affinity [22]. Alternative aryl substituents have been explored through Suzuki-Miyaura coupling reactions, allowing for the introduction of various electron-withdrawing and electron-donating groups [22].

The positioning of the dichlorophenyl ring is such that the plane of the ring is perpendicular to the preceding parts of the compound, optimizing the burial of the chlorine atoms within the hydrophobic pocket [2]. This geometric arrangement appears to be crucial for achieving optimal binding affinity and selectivity.

Linker Region Modifications

Structural modifications to the linker region connecting the A-ring to the core structure have provided important insights into binding requirements [3]. The insertion of an additional carbon between the secondary amino group and the aryl groups results in a dramatic 200-fold increase in the inhibition constant [3].

This significant loss of activity is consistent with the disruption of 2 out of the 10 van der Waals interactions that position the inhibitor correctly within the adenosine triphosphate-binding pocket [3]. These results highlight the critical importance of precise geometric positioning for optimal protein-ligand interactions.

The elimination of the hydrogen bond donor capability at the pyrimidine nitrogen, while maintaining other structural features, represents a successful strategy for creating kinase-inactive analogues with retained cellular activity [1]. This modification demonstrates that structure-activity relationships can be complex, with different biological endpoints potentially requiring different structural features.

Spectroscopic Properties and Analysis

The spectroscopic properties of PD173955 encompass its behavior across multiple regions of the electromagnetic spectrum and provide essential information for identification, quantification, and mechanistic studies [12] [23] [14]. These properties reflect the electronic structure of the molecule and its interactions with various environments.

Electronic Absorption Characteristics

The ultraviolet-visible absorption spectrum of PD173955 exhibits characteristic features associated with the extended aromatic conjugation present in the pyrido[2,3-d]pyrimidine system [12] [14]. The compound displays distinct absorption maxima around 277 nanometers and 227 nanometers, corresponding to electronic transitions within the aromatic chromophore [12].

These absorption bands arise from π to π* transitions involving the delocalized electron system spanning the bicyclic core and aromatic substituents [23]. The longer wavelength absorption around 277 nanometers is attributed to charge transfer transitions involving the electron-rich methylthiophenyl donor and the electron-deficient pyrido[2,3-d]pyrimidine acceptor [23].

Solvent effects significantly influence the absorption characteristics of PD173955, with polar solvents typically causing bathochromic shifts in the absorption maxima [14]. These solvatochromic effects provide information about the polarity and hydrogen bonding capabilities of the excited states relative to the ground state [23].

Fluorescence Properties and Protein Binding

PD173955 exhibits weak intrinsic fluorescence in solution, with excitation around 350 nanometers producing emission around 480 nanometers [12]. However, upon binding to kinase proteins such as Abl or Src, the fluorescence intensity increases dramatically, providing a convenient method for monitoring protein-ligand interactions [12].

This fluorescence enhancement upon protein binding has been attributed to the restriction of molecular motion and protection from solvent quenching effects when the inhibitor occupies the protein binding site [12]. The phenomenon has been exploited to develop binding assays capable of measuring dissociation constants in the picomolar range [12].

Förster resonance energy transfer between tryptophan residues in the protein and the bound inhibitor has also been observed, with excitation at 280 nanometers resulting in emission at 480 nanometers [12]. This energy transfer provides additional evidence for close proximity between specific protein residues and the bound inhibitor.

Vibrational Spectroscopic Analysis

Infrared spectroscopic analysis of PD173955 reveals characteristic vibrational modes associated with the various functional groups present in the molecule [12] [8]. The carbonyl stretching vibration appears around 1686 wavenumbers and serves as a sensitive probe of the local environment and hydrogen bonding interactions [12].

Advanced vibrational spectroscopic techniques, including Stark spectroscopy, have been employed to investigate the electrostatic environment experienced by specific functional groups in protein-bound PD173955 [12]. These measurements provide information about the local electric field and its influence on electronic structure.

Raman spectroscopy provides complementary vibrational information and can be particularly useful for investigating aromatic ring vibrations and carbon-carbon stretching modes that may be weak in infrared spectra [11]. The Raman spectrum of PD173955 exhibits characteristic bands associated with the pyrido[2,3-d]pyrimidine core and aromatic substituents.

Nuclear Magnetic Resonance Relaxation Studies

Nuclear magnetic resonance relaxation measurements provide information about molecular dynamics and binding interactions in solution [24] [8]. The relaxation behavior of specific nuclei in PD173955 can reveal information about internal molecular motions and exchange processes [24].

Temperature-dependent nuclear magnetic resonance studies can provide thermodynamic information about conformational equilibria and binding processes [24]. Variable temperature experiments may reveal dynamic processes such as aromatic ring rotation or conformational exchange between different binding modes.

Advanced nuclear magnetic resonance techniques, including diffusion-ordered spectroscopy, can provide information about molecular size and aggregation behavior in solution [24]. These measurements are particularly useful for understanding the solution behavior of PD173955 and its interactions with biological macromolecules [24].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Sylvester JE, Kron SJ. A bead-based activity screen for small-molecule inhibitors of signal transduction in chronic myelogenous leukemia cells. Mol Cancer Ther. 2010 May;9(5):1469-81. doi: 10.1158/1535-7163.MCT-10-0157. Epub 2010 Apr 27. PubMed PMID: 20423990; PubMed Central PMCID: PMC2868067.

3: Crespo A, Fernández A. Induced disorder in protein-ligand complexes as a drug-design strategy. Mol Pharm. 2008 May-Jun;5(3):430-7. doi: 10.1021/mp700148h. Epub 2008 Feb 16. Erratum in: Mol Pharm. 2008 Jul-Aug;5(4):680. Mol Pharm. 2010 Feb 1;7(1):306. Mol Pharm. 2010 Oct 4;7(5):1877. PubMed PMID: 18278867.

4: Gunby RH, Ahmed S, Sottocornola R, Gasser M, Redaelli S, Mologni L, Tartari CJ, Belloni V, Gambacorti-Passerini C, Scapozza L. Structural insights into the ATP binding pocket of the anaplastic lymphoma kinase by site-directed mutagenesis, inhibitor binding analysis, and homology modeling. J Med Chem. 2006 Sep 21;49(19):5759-68. PubMed PMID: 16970400.

5: Caligiuri M, Molz L, Liu Q, Kaplan F, Xu JP, Majeti JZ, Ramos-Kelsey R, Murthi K, Lievens S, Tavernier J, Kley N. MASPIT: three-hybrid trap for quantitative proteome fingerprinting of small molecule-protein interactions in mammalian cells. Chem Biol. 2006 Jul;13(7):711-22. PubMed PMID: 16873019.

6: Verkhivker GM. Imprint of evolutionary conservation and protein structure variation on the binding function of protein tyrosine kinases. Bioinformatics. 2006 Aug 1;22(15):1846-54. Epub 2006 May 23. PubMed PMID: 16720585.

7: Liu L, D'Mello SR. Phosphorylation of IkappaB-beta is necessary for neuronal survival. J Biol Chem. 2006 Jan 20;281(3):1506-15. Epub 2005 Nov 11. PubMed PMID: 16286457.

8: O'Hare T, Pollock R, Stoffregen EP, Keats JA, Abdullah OM, Moseson EM, Rivera VM, Tang H, Metcalf CA 3rd, Bohacek RS, Wang Y, Sundaramoorthi R, Shakespeare WC, Dalgarno D, Clackson T, Sawyer TK, Deininger MW, Druker BJ. Inhibition of wild-type and mutant Bcr-Abl by AP23464, a potent ATP-based oncogenic protein kinase inhibitor: implications for CML. Blood. 2004 Oct 15;104(8):2532-9. Epub 2004 Jul 15. PubMed PMID: 15256422.

9: Cowan-Jacob SW, Guez V, Fendrich G, Griffin JD, Fabbro D, Furet P, Liebetanz J, Mestan J, Manley PW. Imatinib (STI571) resistance in chronic myelogenous leukemia: molecular basis of the underlying mechanisms and potential strategies for treatment. Mini Rev Med Chem. 2004 Mar;4(3):285-99. Review. PubMed PMID: 15032675.

10: Strife A, Wisniewski D, Liu C, Lambek CL, Darzynkiewicz Z, Silver RT, Clarkson B. Direct evidence that Bcr-Abl tyrosine kinase activity disrupts normal synergistic interactions between Kit ligand and cytokines in primary primitive progenitor cells. Mol Cancer Res. 2003 Jan;1(3):176-85. PubMed PMID: 12556557.